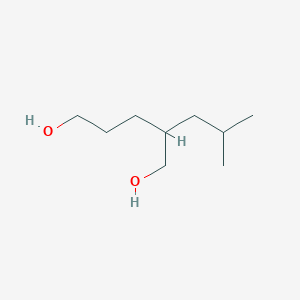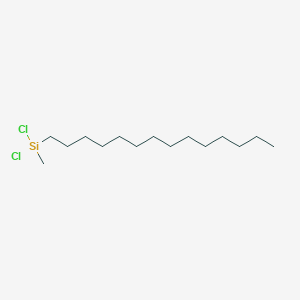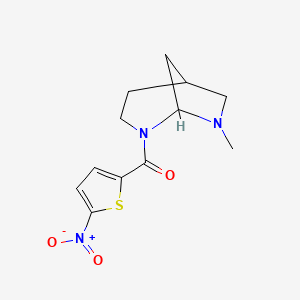
2-(2-Methylpropyl)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylpropyl)pentane-1,5-diol is an organic compound with the molecular formula C10H22O2. It belongs to the class of diols, which are compounds containing two hydroxyl groups (-OH) attached to different carbon atoms. This compound is known for its versatility and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylpropyl)pentane-1,5-diol can be synthesized through several methods. One common method involves the esterification of mixed dibasic acids with higher fatty alcohols, followed by hydrogenation. The esterification reaction is carried out without a catalyst, simplifying the process by avoiding the need for catalyst separation . Another method involves the hydrogenation of glutaric acid and its derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of glutaric acid or its derivatives. This process is efficient and yields high purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropyl)pentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace hydroxyl groups with chlorine atoms.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alkanes.
Substitution: Halogenated compounds.
Scientific Research Applications
2-(2-Methylpropyl)pentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Acts as a solvent and stabilizer in biochemical assays.
Medicine: Used in the formulation of pharmaceuticals and as a percutaneous absorption enhancer.
Mechanism of Action
The mechanism of action of 2-(2-Methylpropyl)pentane-1,5-diol involves its interaction with biological membranes, enhancing the permeability of the skin and facilitating the absorption of active substances. This compound acts as an efficient solvent and antimicrobial agent, making it valuable in pharmaceutical formulations .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentanediol: Another diol with similar properties but different molecular structure.
1,4-Butanediol: Used in similar applications but has a different carbon chain length.
1,6-Hexanediol: Similar in function but with a longer carbon chain.
Uniqueness
2-(2-Methylpropyl)pentane-1,5-diol is unique due to its specific molecular structure, which provides distinct physical and chemical properties. Its ability to enhance percutaneous absorption and act as an antimicrobial agent makes it particularly valuable in dermatological and pharmaceutical applications .
Properties
CAS No. |
57740-10-0 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-(2-methylpropyl)pentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-8(2)6-9(7-11)4-3-5-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
WUOAKRFLJNZUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[1-(2,2,2-Trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14610721.png)

![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)

![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)





